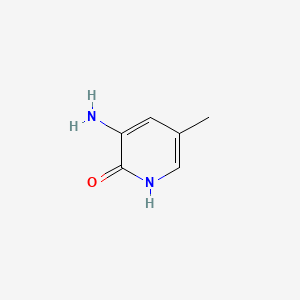

3-Amino-5-methylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMWKBGTHYWHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628117 | |

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-51-7 | |

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-depth Technical Guide to 3-Amino-5-methylpyridin-2(1H)-one (CAS: 52334-51-7)

This compound is a heterocyclic building block of significant interest in modern synthetic and medicinal chemistry. Its unique arrangement of a pyridinone core, a nucleophilic amino group, and a methyl substituent provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics. The ability of this molecule to participate in various chemical transformations and form critical hydrogen bonds makes it a valuable component in the drug discovery pipeline, particularly in the fields of oncology and inflammatory diseases.[1]

Core Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. The compound exists as a stable solid at ambient conditions.

Identity and Key Data

The compound is identified by the CAS number 52334-51-7.[1][2] It is also known by several synonyms, reflecting its structural features, including 2-Hydroxy-3-amino-5-picoline and 3-Amino-2-hydroxy-5-methylpyridine.[3]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Melting Point | 119-120 °C | [1] |

| Boiling Point | 337.1 °C at 760 mmHg | [1] |

| Density | 1.137 g/cm³ | [1] |

| MDL Number | MFCD09839282 | [1][2] |

Structural Representation and Tautomerism

The pyridinone ring can exist in keto-enol tautomeric forms. For this compound, the equilibrium favors the pyridin-2-one (keto) form. This is a critical consideration for its reactivity, as the exocyclic amino group and the endocyclic amide proton provide distinct sites for chemical modification.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Synthesis Protocol

The following two-step protocol is a representative synthesis based on established chemical transformations. [4] Step 1: Synthesis of 2-Chloro-5-methylpyridin-4-amine

-

Reaction Setup: To a pressure-resistant hydrogenation vessel, add 2-chloro-5-methyl-4-nitropyridine-1-oxide (1 equivalent).

-

Solvent and Catalyst: Add a suitable solvent such as methanol or ethyl acetate. Introduce a platinum-based catalyst (e.g., Platinum on carbon, Pt/C) at a loading of 1-5 mol%.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-5 bar).

-

Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (30-50 °C) until hydrogen uptake ceases, indicating the completion of the reaction (typically 4-12 hours).

-

Work-up: Depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-methylpyridin-4-amine, which can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of this compound

-

Reaction Setup: In a high-pressure autoclave, combine the crude 2-chloro-5-methylpyridin-4-amine from the previous step (1 equivalent) with methanol.

-

Reagent Addition: Add potassium hydroxide (KOH) (2-3 equivalents).

-

Reaction Execution: Seal the autoclave and heat the mixture to a high temperature (typically 160-180 °C) with stirring for 15-48 hours. The elevated temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution of the chloro group with a hydroxyl group.

-

Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture and adjust the pH to ~7 using a hydrochloric acid solution.

-

Isolation and Purification: The product may precipitate upon neutralization. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The amino group is a potent nucleophile, while the N-H of the pyridinone can be deprotonated or substituted.

Key Reactions

-

Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form the corresponding amides and sulfonamides. This is a common strategy for incorporating the pyridinone scaffold into larger molecules.

-

Alkylation: The nitrogen of the pyridinone ring can be alkylated under basic conditions, providing a handle for further functionalization.

-

Coupling Reactions: The amino group can participate in various cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds.

Central Role in Pharmaceutical Synthesis

This molecule is a crucial intermediate in the synthesis of a range of biologically active compounds. [1]Its structure is frequently found in kinase inhibitors designed for cancer therapy, where the pyridinone core can form key hydrogen bond interactions with the hinge region of the kinase active site. [1] A notable application is in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes. The 4-amino-5-methylpyridin-2(1H)-one isomer is a key starting material for this drug.

Biological Significance of the Pyridinone Core

The pyridinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of substituted pyridinones have demonstrated diverse pharmacological activities. For instance, studies on related 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives have shown significant cytoprotective activity. [5]These compounds were found to have a high affinity for oxidoreductase enzymes in molecular docking studies and satisfy Lipinski's rule of five, suggesting potential for good oral bioavailability. [5]This highlights the therapeutic potential of the core structure present in this compound.

Analytical and Quality Control

Ensuring the purity and identity of this compound is critical for its use in regulated applications like pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Analytical Methods for Characterization

| Method | Purpose | Expected Observations |

| HPLC | Purity assessment and quantification | A single major peak on a reversed-phase column (e.g., C18) with UV detection. |

| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons, the amino protons, the N-H proton, and the methyl group protons with characteristic chemical shifts and coupling patterns. |

| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the molecule ([M+H]⁺). |

| FTIR | Functional group identification | Characteristic vibrational bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C bonds. |

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on data for closely related aminopyridine compounds, appropriate precautions should be taken.

Hazard Identification

While a specific, comprehensive SDS for CAS 52334-51-7 is not universally available, data from analogous compounds suggest the following potential hazards:

-

Acute Toxicity: Harmful or toxic if swallowed. [6][7][8]* Skin Contact: May cause skin irritation. [6][7]* Eye Contact: May cause serious eye irritation. [6][7]* Inhalation: May cause respiratory irritation. [6][7] Table 3: GHS Hazard Information (Representative)

| Hazard Class | GHS Code | Signal Word | Statement |

| Acute Toxicity, Oral | H301/H302 | Danger/Warning | Toxic/Harmful if swallowed |

| Skin Irritation | H315 | Warning | Causes skin irritation |

| Eye Irritation | H319 | Warning | Causes serious eye irritation |

| STOT-SE | H335 | Warning | May cause respiratory irritation |

Note: This table is a composite based on data for analogous compounds and should be used for guidance. Always refer to the specific SDS provided by the supplier.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [6]* Personal Protective Equipment:

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1]Protect from light. Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C). Always follow the supplier's specific storage instructions.

References

- A75706 - SAFETY D

- SAFETY D

-

This compound. MySkinRecipes. Available at: [Link]

- material safety d

- SAFETY D

-

This compound | C6H8N2O. PubChem. Available at: [Link]

- Process for the preparation of 2-amino-5-methyl-pyridine.

-

3-Amino-5-methylpyridine | C6H8N2 | CID 2762894. PubChem. Available at: [Link]

- 3-Amino-5-methylpyridine 97 3430-19-1. Sigma-Aldrich.

-

This compound | 52334-51-7 | C6H8N2O. Appchem. Available at: [Link]

- Synthesis of 3-Amino-5-methyl-1-phenyl-2-pyrazoline. PrepChem.com.

- 3-Amino-1-methylpyridin-2(1H)-one. ChemScene.

- Process for the preparation of 3-amino-5-methylpyrazole.

- Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. (2025).

- 3-Amino-5-bromo-1-methylpyridin-2(1H)-one. Sigma-Aldrich.

- Process for the preparation of 3-amino-5-methylpyrazole.

-

Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

- 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545).

- 4-Amino-5-methylpyridin-2(1H)-one. BLD Pharm.

- 3-Amino-1-methylpyridin-2(1H)-one. Sigma-Aldrich.

- 3-Amino-1-methylpyridin-2(1H)-one(33631-01-5) 1 H NMR. ChemicalBook.

- 3-amino-5-bromo-1-methylpyridin-2(1h)-one. Chongqing Chemdad Co., Ltd.

-

Synthesis of Some New Heteroarylamino-3-Nitro-2H--[9] Benzopyran-2-ones and their Antibacterial Activity. American Scientific Research Journal for Engineering, Technology, and Sciences.

- 2-Amino-5-methylpyridine Safety Data Sheet. (2024). Jubilant Ingrevia Limited.

- 33631-01-5|3-Amino-1-methylpyridin-2(1H)-one. BLDpharm.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Synthesis of diversely substituted pyridin-2(1H)

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.

- 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.

- FTIR spectra of 2-amino-5-methylpyridine and the complex.

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI.

- This compound. India Fine Chemicals.

- 2-Amino-5-methylpyridine | 1603-41-4. ChemicalBook.

- Method development for amino acid analysis.

Sources

- 1. This compound [myskinrecipes.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound-India Fine Chemicals [indiafinechemicals.com]

- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

3-Amino-5-methylpyridin-2(1H)-one molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-Amino-5-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, characterized by a pyridinone core with strategically placed amino and methyl functional groups, imparts valuable physicochemical properties that are leveraged in the design of complex pharmaceutical agents. This guide provides a comprehensive analysis of its molecular structure, including an exploration of its inherent tautomerism, a detailed breakdown of its spectroscopic signatures, and an overview of its applications, particularly as a key intermediate in the synthesis of kinase inhibitors.[1] By synthesizing structural data with practical insights, this document serves as a technical resource for researchers engaged in drug discovery and development.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted pyridinone, a class of compounds that has garnered significant attention in pharmaceutical research.[2] The molecule's architecture features a six-membered heterocyclic ring containing a nitrogen atom, a carbonyl group, an amino group, and a methyl group.

Fundamental Chemical Identity

A precise understanding of a molecule begins with its fundamental identifiers and properties, which are summarized below.

| Property | Value | Reference |

| CAS Number | 52334-51-7 | [1][3][4] |

| Molecular Formula | C₆H₈N₂O | [1][4][5] |

| Molecular Weight | 124.14 g/mol | [1] |

| Melting Point | 119-120 °C | [1] |

| Boiling Point | 337.1 °C at 760 mmHg | [1] |

| Density | 1.137 g/cm³ | [1] |

Structural Representation

The 2D structure of this compound highlights the relative positions of its functional groups, which are crucial for its reactivity and intermolecular interactions.

Caption: Lactam-lactim tautomerism of the title compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and verification of synthetic intermediates. While a dedicated public spectrum for this specific molecule is not available, its expected spectral characteristics can be accurately predicted based on its functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Pyridinone Ring Protons: Two signals are expected in the aromatic/olefinic region (approx. δ 6.0-7.5 ppm) corresponding to the protons at the C4 and C6 positions. These would likely appear as singlets or narrow doublets due to the substitution pattern.

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons would appear in the upfield region (approx. δ 2.1-2.3 ppm), characteristic of a methyl group on an unsaturated ring. [6] * Amino Protons (-NH₂): A broad singlet integrating to two protons would be present (approx. δ 4.5-5.5 ppm). Its chemical shift and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Amide Proton (-NH-): A broad singlet for the ring N-H proton is expected further downfield (approx. δ 10-12 ppm), a characteristic feature of the lactam form.

-

-

¹³C NMR: The carbon NMR spectrum would complement the proton data.

-

Carbonyl Carbon (C=O): The most downfield signal would be the carbonyl carbon of the lactam ring, expected around δ 160-170 ppm.

-

Ring Carbons: Five distinct signals for the ring carbons would appear in the range of δ 100-150 ppm. The carbons bonded to nitrogen (C2, C6) and the amino group (C3) would have characteristic shifts influenced by the heteroatoms.

-

Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm is expected for the methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups, particularly the carbonyl and N-H bonds that define the lactam structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretching (Amide & Amine) | 3100 - 3450 | Confirms the presence of both the ring NH (lactam) and the exocyclic NH₂ groups. Often appears as multiple, sometimes broad, peaks. [7] |

| C-H Stretching (Aromatic & Alkyl) | 2900 - 3100 | Corresponds to the C-H bonds of the pyridine ring and the methyl group. |

| C=O Stretching (Amide I band) | 1640 - 1680 | A strong, sharp absorption characteristic of the cyclic amide (lactam) carbonyl group. Its presence is a key indicator of the pyridinone tautomer. [8] |

| N-H Bending / C=C Stretching | 1550 - 1650 | A complex region containing contributions from the N-H bending of the amino group and the C=C stretching vibrations of the ring. |

| C-N Stretching | 1200 - 1350 | Relates to the stretching vibrations of the C-N bonds within the ring and the C-NH₂ bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and elemental composition.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight, 124.14. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₆H₈N₂O.

-

Key Fragmentation: Plausible fragmentation pathways would include the loss of CO (m/z 28), loss of a methyl radical (m/z 15), and cleavage of the ring structure, providing further structural confirmation.

Synthesis Pathway and Experimental Protocol

As a key building block, understanding the synthesis of this compound is crucial for its practical application. While specific literature for this isomer is sparse, a general and robust synthetic strategy for aminopyridinones often involves a multi-step sequence starting from a substituted pyridine N-oxide. A plausible pathway is outlined below.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-India Fine Chemicals [indiafinechemicals.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. This compound | C6H8N2O | CID 22754816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-Amino-5-methylpyridin-2(1H)-one: A Key Intermediate in Kinase Inhibitor Scaffolding

This technical guide provides a comprehensive overview of 3-Amino-5-methylpyridin-2(1H)-one, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and its pivotal role as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyridinone, a class of compounds recognized for its versatile applications in medicinal chemistry. The strategic placement of an amino group, a methyl group, and a carbonyl function on the pyridine ring imparts a unique electronic and steric profile, making it a valuable synthon for creating complex molecular architectures.[1]

The structural arrangement of a hydrogen bond donor (amino group) and acceptor (carbonyl group) in a specific spatial orientation is a key feature, predisposing this molecule to interact with the hinge region of ATP-binding sites in various protein kinases.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| CAS Number | 52334-51-7 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Melting Point | 119-120 °C | [1] |

| Boiling Point | 337.1 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.137 g/cm³ (Predicted) | [1] |

| Appearance | Off-white to yellow or brown crystalline powder | Inferred from related compounds |

| Storage | Room temperature, protected from light, in a dry environment | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A robust and well-established method involves the Hofmann rearrangement of a suitable carboxamide precursor.[2] This classical reaction provides a reliable means of introducing an amino group with the loss of one carbon atom from the amide.[2]

Proposed Synthetic Pathway

The proposed synthesis initiates from commercially available starting materials and proceeds through the formation of the key intermediate, 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, which then undergoes the Hofmann rearrangement.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

-

Reaction Setup: To a solution of ethyl acetoacetate and ethyl cyanoacetate in ethanol, a catalytic amount of piperidine is added. The reaction mixture is stirred at room temperature. The progress of the condensation reaction to form the pyridinone ring is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried to yield 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Hydrolysis: The nitrile is then carefully treated with concentrated sulfuric acid and heated. This facilitates the hydrolysis of the nitrile group to a primary carboxamide.

-

Purification: The reaction mixture is cooled and neutralized with a suitable base (e.g., aqueous ammonia), leading to the precipitation of 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. The product is collected by filtration, washed with water, and dried.

Step 3: Hofmann Rearrangement to this compound

-

Reaction Setup: A solution of sodium hydroxide in water is cooled in an ice bath. Bromine is added dropwise to this solution to form sodium hypobromite in situ.

-

Amide Addition: The previously synthesized 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is added portion-wise to the cold hypobromite solution, ensuring the temperature remains low.

-

Rearrangement: The reaction mixture is then slowly warmed to room temperature and subsequently heated to induce the rearrangement of the N-bromoamide intermediate to an isocyanate.[2]

-

Hydrolysis and Isolation: The isocyanate is hydrolyzed in the aqueous basic medium to the corresponding amine with the evolution of carbon dioxide. The reaction mixture is cooled, and the pH is adjusted to precipitate the product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the N-H proton of the pyridinone ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 (Aromatic CH) | ~6.8 - 7.0 | d |

| H6 (Aromatic CH) | ~7.2 - 7.4 | d |

| -NH₂ (Amine) | ~4.5 - 5.5 | br s |

| -CH₃ (Methyl) | ~2.1 - 2.3 | s |

| N1-H (Pyridinone) | ~10.5 - 11.5 | br s |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~160 - 165 |

| C3 (-C-NH₂) | ~140 - 145 |

| C4 (Aromatic CH) | ~115 - 120 |

| C5 (-C-CH₃) | ~125 - 130 |

| C6 (Aromatic CH) | ~135 - 140 |

| -CH₃ (Methyl) | ~16 - 20 |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3200 | N-H | Symmetric & Asymmetric Stretching (Amine & Amide) |

| 3100 - 3000 | C-H | Aromatic Stretching |

| 2950 - 2850 | C-H | Aliphatic Stretching (Methyl) |

| 1650 - 1630 | C=O | Amide I (Carbonyl Stretch) |

| 1620 - 1580 | C=C, C=N | Aromatic Ring Stretching |

| 1480 - 1440 | C-H | Aliphatic Bending (Methyl) |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and radicals like •CH₃.

-

Predicted [M]⁺: m/z = 124.06

-

Key Fragmentation Pathways:

-

Loss of CO (m/z = 96)

-

Loss of •CH₃ (m/z = 109)

-

Retro-Diels-Alder type fragmentations of the pyridinone ring.

-

Reactivity and Role in Drug Development

The chemical reactivity of this compound is primarily centered around the nucleophilic amino group and the aromatic ring, which can participate in various coupling reactions.

The amino group can be readily acylated, alkylated, or used in condensation reactions to build more complex structures. This is the cornerstone of its utility in constructing libraries of potential drug candidates. The pyridinone ring itself can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled.

Application as a Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery.

The 3-aminopyridin-2-one scaffold is particularly well-suited for targeting the ATP-binding site of kinases. The amide N-H and the exocyclic amino group can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP.

Caption: Hydrogen bonding interactions with the kinase hinge region.

Targeting Key Oncogenic Kinases

The versatility of the this compound scaffold allows for the introduction of various substituents at the amino group and other positions on the ring. This enables chemists to fine-tune the potency and selectivity of the resulting inhibitors against specific kinase targets. Two prominent families of kinases that are often targeted by aminopyridinone-based inhibitors are:

-

Polo-like Kinase 1 (PLK1): A serine/threonine kinase that is a master regulator of mitosis. PLK1 is overexpressed in a wide range of human cancers, and its inhibition leads to mitotic arrest and apoptosis in cancer cells.[3][4] Therefore, PLK1 is considered a promising target for cancer therapy.[3][4]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): A family of receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels.[5] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR signaling a clinically validated anti-cancer strategy.[5][6]

By derivatizing this compound, medicinal chemists can design molecules that extend from the hinge-binding pyridinone core into other pockets of the ATP-binding site, thereby achieving high affinity and selectivity for targets like PLK1 and VEGFR.

Conclusion and Future Perspectives

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the strategic arrangement of its functional groups make it an ideal starting point for the development of potent and selective kinase inhibitors. The ability of its derivatives to target key oncogenic pathways, such as those regulated by PLK1 and VEGFR, underscores its importance for the development of next-generation cancer therapeutics. Future research will likely focus on the development of novel synthetic methodologies to further diversify this scaffold and the exploration of its utility in targeting other enzyme families beyond kinases. As our understanding of the molecular drivers of disease continues to grow, versatile building blocks like this compound will remain indispensable tools for the creation of innovative medicines.

References

-

El-Gohary, N. S., & Shaaban, M. M. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(18), 5578. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Al-Ostath, A., Al-Amer, A., & El-Faham, A. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5373. [Link]

-

Wikipedia. (2023). Hofmann rearrangement. In Wikipedia. Retrieved from [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6296. [Link]

-

Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. altmeyers.org [altmeyers.org]

A Comprehensive Technical Guide to the Nomenclature and Identification of 3-Amino-5-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary

3-Amino-5-methylpyridin-2(1H)-one is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. Its structure, featuring a pyridinone core with strategically placed amino and methyl groups, makes it a highly valuable building block for the synthesis of complex bioactive molecules. Pyridinone-based structures are recognized as "privileged scaffolds" in drug discovery, capable of acting as bioisosteres for various functional groups and participating in crucial hydrogen bonding interactions with biological targets.[1]

This guide provides an in-depth analysis of the nomenclature, chemical identifiers, and physicochemical properties of this compound. It is designed to serve as a definitive resource for researchers, clarifying its identity, distinguishing it from related isomers, and contextualizing its application as a key intermediate in the development of novel therapeutics, particularly in oncology and for the synthesis of kinase inhibitors.[2]

Section 2: Core Chemical Identity and Nomenclature

The accurate identification of a chemical entity is foundational to reproducible research and development. This compound is identified by a specific set of names and registry numbers that ensure its unambiguous recognition in global databases and scientific literature.

A key feature of 2-pyridinones is their existence in a state of keto-enol tautomerism. The "pyridin-2(1H)-one" name refers to the lactam (keto) form, while synonyms like "3-Amino-2-hydroxy-5-methylpyridine" refer to the lactim (enol) form. Both names describe the same chemical entity, which predominantly exists as the keto tautomer.

Caption: Chemical structure of this compound.

Table 1: Key Identifiers and Synonyms

| Identifier Type | Value | Source(s) |

| Primary Name | This compound | [2][3] |

| CAS Number | 52334-51-7 | [2][4] |

| PubChem CID | 22754816 | [3] |

| MDL Number | MFCD09839282 | [2] |

| Synonym 1 | 3-Amino-2-hydroxy-5-methylpyridine | [4] |

| Synonym 2 | 2-Hydroxy-3-amino-5-picoline | [4] |

Section 3: Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

Table 2: Summary of Physicochemical Data

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₆H₈N₂O | - | [2][3] |

| Molecular Weight | 124.14 | g/mol | [2] |

| Melting Point | 119-120 | °C | [2] |

| Boiling Point | 337.1 | °C (at 760 mmHg) | [2] |

| Density | 1.137 | g/cm³ | [2] |

| Appearance | Solid | - | [5] |

Section 4: The Pyridinone Scaffold in Medicinal Chemistry

The utility of this compound extends beyond its basic structure; its core pyridinone scaffold is a cornerstone in modern drug design.[1] This "privileged" status arises from a combination of factors that make it exceptionally suitable for interacting with biological macromolecules.

-

Hydrogen Bonding: The lactam moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling strong and specific interactions with enzyme active sites, such as the hinge region of kinases.[1][6]

-

Bioisosterism: The pyridinone ring can act as a bioisostere for amides, phenols, pyridines, and other heterocyclic systems, allowing medicinal chemists to fine-tune properties like solubility, metabolic stability, and target affinity without drastically altering the core binding mode.[1]

-

Synthetic Versatility: The amino group at the 3-position and the methyl group at the 5-position provide reactive handles for synthetic elaboration, allowing for the construction of diverse chemical libraries. This makes it a valuable building block for creating novel Active Pharmaceutical Ingredients (APIs).[2]

Caption: Role of the pyridinone scaffold in drug discovery.

This compound is explicitly noted as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment.[2] Its utility is also recognized in agrochemical research for creating novel pesticides.[2]

Section 5: Synthetic Strategy Overview

While a detailed, peer-reviewed synthesis protocol for this compound was not found in the immediate search results, patents describing the synthesis of the closely related isomer, 4-amino-5-methyl-1H-pyridin-2(1H)-one, provide an authoritative blueprint for the synthetic strategy.[7][8] This approach highlights the industrial-scale methods used to produce this class of compounds.

The general process involves two key transformations:

-

Selective Reduction: The synthesis typically begins with a precursor molecule containing a nitro group, such as a chloro-methyl-nitro-pyridine-N-oxide. This nitro group is selectively reduced to a primary amine (the amino group) via catalytic hydrogenation, often using a platinum-based catalyst.[7][8]

-

Hydrolytic Substitution: The chloro-substituent on the pyridine ring is subsequently replaced with a hydroxyl group to form the final pyridinone. This is achieved through a high-temperature reaction with a strong base, such as potassium hydroxide (KOH) in methanol, carried out in a pressure reactor (autoclave).[7][8]

Caption: General synthetic workflow for aminomethyl-pyridinones.

Section 6: Distinguishing From Related Isomers

In chemical synthesis and procurement, precision is paramount. Several isomers of this compound exist that have different CAS numbers and potentially different chemical reactivity and biological activity. It is critical to distinguish the target compound from these related structures.

-

3-Amino-1-methylpyridin-2(1H)-one (CAS: 33631-01-5): In this isomer, the methyl group is attached to the ring nitrogen (N1) instead of the carbon at position 5.[5]

-

4-Amino-5-methylpyridin-2(1H)-one (CAS: 95306-64-2): Here, the amino group is at the 4-position instead of the 3-position. This compound is a known intermediate for the non-steroidal mineralocorticoid receptor (MR) antagonist, finerenone.[8][9]

Careful verification of the CAS number is the most reliable method to ensure the correct isomer is being sourced and utilized in experimental work.

Section 7: Conclusion

This compound (CAS: 52334-51-7) is a well-defined chemical entity with a unique set of identifiers that distinguish it from its structural isomers.[2][4] Its value to the scientific community, particularly in drug discovery, is anchored by its versatile pyridinone scaffold, which provides ideal characteristics for designing targeted therapeutics.[1][2] This guide has consolidated its nomenclature, properties, and strategic importance to provide a clear and authoritative resource for researchers, ensuring accuracy in synthesis, procurement, and application.

References

- This compound - MySkinRecipes.

- This compound | C6H8N2O - PubChem - NIH.

- 3-Amino-1-methylpyridin-2(1H)-one - Fluorochem.

- 3-Amino-1-methylpyridin-2(1H)-one - Sigma-Aldrich.

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)

- 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 - ChemicalBook.

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.

- Pyridones in drug discovery: Recent advances - PubMed.

- This compound - India Fine Chemicals.

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C6H8N2O | CID 22754816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-India Fine Chemicals [indiafinechemicals.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 8. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 9. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-amino-5-picoline

Introduction: The Significance of Substituted Aminopyridinols

Substituted pyridinols, and specifically aminohydroxypicolines like 2-Hydroxy-3-amino-5-picoline (also known as 3-Amino-5-methyl-2(1H)-pyridinone), are heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. The arrangement of hydroxyl, amino, and methyl groups on the pyridine ring provides a unique three-dimensional structure with multiple points for molecular interaction and further functionalization. These features make them valuable precursors in the synthesis of a diverse range of bioactive molecules. This guide provides a detailed, field-proven methodology for the synthesis of 2-Hydroxy-3-amino-5-picoline, focusing on the underlying chemical principles and practical considerations for successful execution in a research and development setting.

Strategic Overview: A Two-Step Approach from a Common Precursor

The most reliable and scalable synthetic route to 2-Hydroxy-3-amino-5-picoline commences with the readily available starting material, 2-amino-5-methylpyridine. The overall strategy involves two key transformations:

-

Electrophilic Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

-

Chemoselective Reduction: Reduction of the nitro group to a primary amine.

This approach is favored due to the high regioselectivity of the nitration step and the efficiency of the subsequent reduction, making it a robust pathway for obtaining the target compound with high purity.

Part 1: Synthesis of the Key Intermediate: 2-Hydroxy-5-methyl-3-nitropyridine

The initial step in this synthesis is the nitration of 2-amino-5-methylpyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.

Causality Behind Experimental Choices

The choice of a potent nitrating system (a mixture of concentrated nitric and sulfuric acids) is crucial for the successful nitration of the pyridine ring, which is generally less reactive towards electrophilic substitution than benzene. The sulfuric acid serves a dual purpose: it protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion, and it also protonates the pyridine nitrogen, which deactivates the ring. However, the amino group at the 2-position is a strong activating group and directs the incoming electrophile to the ortho and para positions. In this case, the 3- and 5-positions are activated. Steric hindrance from the methyl group at the 5-position and the amino group at the 2-position favors substitution at the 3-position. An interesting aspect of this reaction is that the amino group is converted to a hydroxyl group under the harsh acidic and high-temperature conditions, leading directly to the desired 2-hydroxy-5-methyl-3-nitropyridine intermediate[1].

Experimental Protocol: Nitration of 2-amino-5-methylpyridine

Materials:

-

2-amino-5-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Aqueous Ammonia (NH₄OH)

-

Distilled Water

Procedure:

-

In a 600 mL round-bottomed flask, carefully dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid. The dissolution is exothermic and should be performed with cooling.

-

Prepare a nitrating mixture by cautiously adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid in a separate beaker, with cooling in an ice bath.

-

Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is highly exothermic and will produce foam. Maintain the reaction temperature at 130°C throughout the addition.

-

After the addition is complete, carefully pour the hot, colored solution onto 300 g of crushed ice in a large beaker.

-

Neutralize the acidic solution by the slow addition of aqueous ammonia until the pH is approximately 3-4. This will cause the product to precipitate.

-

Cool the mixture in a refrigerator to ensure complete precipitation.

-

Collect the precipitate by filtration, wash it thoroughly with cold water, and allow it to air dry.

-

For further purification, the crude product can be recrystallized from hot water[1].

Expected Observations and Data

| Parameter | Value/Observation |

| Starting Material | White to off-white solid |

| Reaction Mixture | Heats up with foaming, turns into a colored solution |

| Precipitate | Yellow to light brown solid |

| Intermediate | 2-Hydroxy-5-methyl-3-nitropyridine |

| Expected Yield | 70-80% |

Part 2: Reduction of 2-Hydroxy-5-methyl-3-nitropyridine to 2-Hydroxy-3-amino-5-picoline

The final step is the chemoselective reduction of the nitro group of the intermediate to the corresponding amino group. This transformation can be achieved by several methods, with the most common and reliable being the use of a metal in an acidic medium, such as iron powder in acetic acid or ethanol with a catalytic amount of acid[2][3].

Causality Behind Experimental Choices

The reduction of an aromatic nitro group is a well-established transformation in organic synthesis. The use of iron powder in an acidic medium is a classic and cost-effective method. The acid serves to activate the iron surface and acts as a proton source for the reduction. This method is generally preferred for its high chemoselectivity, meaning it will reduce the nitro group without affecting the pyridine ring or the hydroxyl group. The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group, with subsequent protonation steps, ultimately yielding the amine. The work-up procedure involves filtering out the iron salts and then basifying the solution to deprotonate the product, allowing for its extraction into an organic solvent.

Experimental Protocol: Reduction of the Nitro Intermediate

Materials:

-

2-Hydroxy-5-methyl-3-nitropyridine

-

Iron Powder (Fe)

-

Glacial Acetic Acid (CH₃COOH) or Ethanol (C₂H₅OH) and concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2-Hydroxy-5-methyl-3-nitropyridine (1.0 eq) in glacial acetic acid or a mixture of ethanol and water, add iron powder (3-5 eq) portion-wise.

-

If using ethanol, add a catalytic amount of concentrated hydrochloric acid. The addition of iron is exothermic.

-

Heat the reaction mixture to reflux (around 80-100°C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material[2].

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts, and wash the filter cake with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water, and carefully basify the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to yield the crude 2-Hydroxy-3-amino-5-picoline.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Expected Observations and Data

| Parameter | Value/Observation |

| Starting Material | Yellow to light brown solid |

| Reaction | Exothermic upon addition of iron |

| Product | Off-white to light brown solid |

| Final Product | 2-Hydroxy-3-amino-5-picoline |

| Expected Yield | 85-95% |

Synthetic Workflow and Characterization

The overall synthetic pathway is summarized in the workflow diagram below.

Caption: Synthetic workflow for 2-Hydroxy-3-amino-5-picoline.

Expected Spectroscopic Data for Characterization

2-Hydroxy-5-methyl-3-nitropyridine (Intermediate):

-

¹H NMR: Expect signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The electron-withdrawing nitro group will cause a downfield shift of the adjacent aromatic protons.

-

¹³C NMR: Expect six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the hydroxyl group will be shifted downfield, as will the carbons of the pyridine ring due to the electronegative nitrogen and nitro group.

-

IR Spectroscopy: Look for characteristic peaks for the O-H stretch (broad, ~3200-3500 cm⁻¹), C=O stretch of the pyridone tautomer (~1650 cm⁻¹), N-O stretches of the nitro group (~1550 and 1350 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.

2-Hydroxy-3-amino-5-picoline (Final Product):

-

¹H NMR: Expect signals for the two aromatic protons, a singlet for the methyl group, a broad singlet for the amino protons (NH₂), and a broad singlet for the hydroxyl proton. The removal of the nitro group and the introduction of the amino group will cause an upfield shift of the aromatic proton signals compared to the intermediate.

-

¹³C NMR: Expect six distinct carbon signals. The introduction of the amino group will lead to characteristic shifts in the positions of the aromatic carbon signals compared to the nitro intermediate.

-

IR Spectroscopy: Look for characteristic peaks for the N-H stretches of the primary amine (two bands, ~3300-3500 cm⁻¹), the O-H stretch (broad, ~3200-3500 cm⁻¹), C=O stretch of the pyridone form (~1640 cm⁻¹), and N-H bending (~1600 cm⁻¹).

Conclusion and Future Perspectives

This guide has outlined a robust and efficient two-step synthesis of 2-Hydroxy-3-amino-5-picoline from the commercially available precursor 2-amino-5-methylpyridine. The described protocols are based on well-established chemical transformations and provide a solid foundation for researchers in drug development and related fields. The final product, with its versatile functional groups, is primed for further derivatization to explore new chemical space in the quest for novel therapeutic agents. The self-validating nature of the described protocols, combined with the detailed explanation of the underlying chemical principles, should empower scientists to confidently reproduce and adapt this synthesis for their specific research needs.

References

-

PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available at: [Link]

-

Organic Syntheses. 2,3-diaminopyridine. Coll. Vol. 4, p.273 (1963); Vol. 38, p.23 (1958). Available at: [Link]

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available at: [Link]

-

PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available at: [Link]1]

-

Organic Syntheses Procedure. 2,3-diaminopyridine. Available at: [Link]3]

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available at: [Link]2]

Sources

Spectroscopic Characterization of 3-Amino-5-methylpyridin-2(1H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 3-Amino-5-methylpyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical insights into data interpretation. The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research, and a thorough understanding of spectroscopic techniques is paramount. Here, we will explore the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for our target molecule.

Molecular Structure and Overview

This compound is a substituted pyridinone. The pyridin-2-one tautomer is generally the more stable form compared to the corresponding 2-hydroxypyridine. The presence of an amino group, a methyl group, and the pyridinone core imparts a unique electronic and structural environment, which will be reflected in its spectroscopic signatures. Understanding these signatures is crucial for its identification, purity assessment, and the study of its chemical behavior.

Caption: Chemical structure of this compound.

Section 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as labile protons (N-H) may exchange with deuterium, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for observing N-H protons.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | Singlet, broad | 1H | N1-H |

| ~6.8 - 7.0 | Singlet | 1H | C6-H |

| ~6.2 - 6.4 | Singlet | 1H | C4-H |

| ~4.5 - 5.5 | Singlet, broad | 2H | NH₂ |

| ~2.1 - 2.3 | Singlet | 3H | CH₃ |

Interpretation:

The ¹H NMR spectrum of this compound is expected to show five distinct signals.

-

N1-H: The proton on the ring nitrogen is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. This will result in a broad singlet in the downfield region of the spectrum.

-

C6-H and C4-H: These are the two aromatic protons on the pyridine ring. Their chemical shifts are influenced by the electronic effects of the substituents. The amino group at C3 is electron-donating, while the carbonyl at C2 is electron-withdrawing. The methyl group at C5 is weakly electron-donating. Based on data for similar substituted pyridones, the C6-H and C4-H protons are expected to appear as singlets, as they lack adjacent proton neighbors for coupling[1][2]. The exact chemical shifts can be influenced by the solvent.

-

NH₂: The protons of the amino group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift of this signal can be highly variable depending on the solvent, concentration, and temperature.

-

CH₃: The methyl protons will give rise to a sharp singlet in the upfield region of the spectrum, as is typical for methyl groups attached to an aromatic ring.

Caption: Predicted ¹H NMR assignments for this compound.

Section 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is usually necessary.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C2 (C=O) |

| ~140 - 145 | C6 |

| ~130 - 135 | C3 |

| ~120 - 125 | C5 |

| ~105 - 110 | C4 |

| ~15 - 20 | CH₃ |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

-

C2 (C=O): The carbonyl carbon is the most deshielded carbon and will appear at the lowest field (highest ppm value)[3].

-

Aromatic Carbons (C3, C4, C5, C6): The chemical shifts of the ring carbons are influenced by the substituents. The amino group at C3 will cause an upfield shift for C3 and C5 (ortho and para positions), while the carbonyl group will cause a downfield shift for the adjacent C3 and C6 carbons. The methyl group will have a smaller effect. The assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC. The prediction of chemical shifts for substituted pyridines can be complex, but general trends can be inferred from related structures[4][5][6].

-

CH₃: The methyl carbon will appear at the highest field (lowest ppm value).

Section 3: Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | NH₂ and N1-H |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | CH₃ |

| 1650 - 1680 | C=O stretch | Amide C=O |

| 1600 - 1640 | N-H bend | NH₂ scissoring |

| 1550 - 1600 | C=C stretch | Aromatic ring |

Interpretation:

The IR spectrum will provide valuable information about the functional groups present in this compound.

-

N-H Stretching: Two distinct bands are expected in the 3400-3200 cm⁻¹ region corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂)[7][8]. The N-H stretch of the amide in the ring (N1-H) will also appear in this region, likely broadened due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations will be observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear between 2950 and 2850 cm⁻¹.

-

C=O Stretching: A strong absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl group in the pyridinone ring. Its position is influenced by conjugation and hydrogen bonding.

-

N-H Bending and C=C Stretching: The N-H bending (scissoring) vibration of the amino group is expected around 1600-1640 cm⁻¹[9]. The aromatic C=C stretching vibrations will also appear in this region, typically as multiple bands.

Section 4: Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: An appropriate ionization technique is chosen. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) typically produce a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Ion |

| 125.07 | [M+H]⁺ |

| 108.05 | [M-NH₃]⁺ |

| 80.05 | [M-NH₃-CO]⁺ |

Interpretation:

The molecular weight of this compound (C₆H₈N₂O) is 124.14 g/mol .

-

Molecular Ion: In ESI positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak at an m/z of approximately 125.07. High-resolution mass spectrometry would allow for the confirmation of the elemental composition.

-

Fragmentation: Under harsher ionization conditions like EI, or through collision-induced dissociation in tandem MS, characteristic fragmentation patterns would emerge. The fragmentation of pyridine derivatives can be complex[10][11]. Plausible fragmentation pathways for this compound could include the loss of ammonia (NH₃) from the amino group, followed by the loss of carbon monoxide (CO) from the pyridinone ring.

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The interplay of the different functional groups—the pyridinone ring, the amino group, and the methyl group—results in a unique set of spectroscopic features. This guide serves as a valuable resource for the identification and characterization of this compound, underscoring the power of a multi-technique spectroscopic approach in modern chemical research. The presented data, while predictive, is grounded in the established principles of spectroscopy and analysis of analogous structures, providing a high degree of confidence in its utility.

References

- CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- ResearchGate. Infrared spectrum of 2-aminopyridine and its metal complexes.

- ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- ACS Publications.

- TSI Journals.

- ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine.

- ACS Publications. Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides.

- The Royal Society of Chemistry.

- ACS Publications. Mass spectra of some isomeric monosubstituted pyridines.

- ACS Publications.

- ResearchGate.

- RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- Semantic Scholar.

- ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines.

- Wikipedia. Pyridine.

- MDPI.

- National Institute of Standards and Technology. Pyridine - the NIST WebBook.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545).

- ResearchGate. Table 1 . 1 H-NMR spectra of pyridones I.

- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.

- Table 1 1H NMR (400MHz, pyridine-d5, 363K)

- ACS Publications. Proton chemical shifts of the symmetrically disubstituted pyridines.

- PubChem. This compound.

- MySkinRecipes. This compound.

- Sigma-Aldrich. 3-Amino-5-methylpyridine 97 3430-19-1.

- PubChem. 3-Amino-5-methylpyridine.

- ChemScene. 3-Amino-1-methylpyridin-2(1H)-one.

- Sigma-Aldrich. 3-Amino-1-methylpyridin-2(1H)-one.

- Fluorochem. 3-Amino-1-methylpyridin-2(1H)-one.

- BLD Pharm. 4-Amino-5-methylpyridin-2(1H)-one.

- Chem-Impex. 3-Amino-5-methylpyridine.

- BLDpharm. 33631-01-5|3-Amino-1-methylpyridin-2(1H)-one.

- PubMed Central.

- ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.

- ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

- SpectraBase. 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts.

- ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity Profile of 3-Amino-5-methylpyridin-2(1H)-one

Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 3-Amino-5-methylpyridin-2(1H)-one, a heterocyclic building block of significant interest in medicinal and agrochemical research. The document elucidates the core structural and electronic features that govern its chemical behavior, including a detailed examination of its propensity for electrophilic aromatic substitution, nucleophilic reactions at its multiple nitrogen centers, and its utility in cyclocondensation reactions. By synthesizing mechanistic principles with practical, field-proven experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in the design and synthesis of novel chemical entities, particularly in the domain of kinase inhibitors.[1][2]

Introduction and Core Molecular Properties

This compound is a substituted pyridine derivative that has emerged as a privileged scaffold in modern synthetic chemistry. Its unique arrangement of functional groups—an exocyclic amino group, a methyl substituent, and a pyridinone core—creates a rich chemical landscape for derivatization. This versatility makes it a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably in the development of kinase inhibitors for oncology.[1][2] The molecule's ability to form multiple hydrogen bonds and participate in diverse ring-forming reactions underpins its utility as a foundational building block for complex molecular architectures.[2][3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 52334-51-7 | [2] |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Melting Point | 119-120 °C | [2] |

| Boiling Point | 337.1 °C at 760 mmHg | [2] |

| Density | 1.137 g/cm³ | [2] |

| Appearance | Off-white to yellow or brown crystalline powder | [3] |

Structural and Electronic Features Governing Reactivity

The reactivity of this compound is a direct consequence of the interplay between its tautomeric forms and the electronic effects of its substituents.

Tautomerism and Resonance

The molecule exists in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms, with the lactam form generally predominating. The lone pair on the C3-amino group is delocalized into the ring, increasing its electron density, while the carbonyl group and the ring nitrogen act as electron-withdrawing groups. These competing effects create distinct regions of nucleophilicity and electrophilicity within the molecule.

Caption: Tautomeric equilibrium and a key resonance structure of the title compound.

Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with valid chemical structure images.

Synthesis Overview

While various proprietary methods exist, a general and plausible synthetic approach to aminomethyl-pyridinones involves multi-step sequences starting from readily available pyridine derivatives. For instance, a common strategy involves the construction of the substituted pyridine ring followed by functional group interconversions. A representative pathway could start with a nitropyridine derivative, which is then converted to the target molecule through reduction and hydrolysis steps. For example, the synthesis of the related 4-amino-5-methyl-1H-pyridin-2(1H)-one begins with 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, which undergoes catalytic hydrogenation to reduce the nitro group and remove the N-oxide, followed by a high-temperature reaction with KOH in methanol to replace the chloro group with a hydroxyl (keto) group.[4][5]

Reactivity Profile: A Multi-faceted Nucleophile and Electrophile Partner

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene. However, the powerful electron-donating effect of the C3-amino group, augmented by the C5-methyl group, activates the ring sufficiently for EAS to occur.

-

Regioselectivity: The amino group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The primary directing influence is the amino group, which activates the C4 and C6 positions. Steric hindrance from the adjacent methyl and carbonyl groups may favor substitution at the C4 position.

-

Common Reactions:

-

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions, often with an acid catalyst.[6] A modern approach for 3-selective halogenation of pyridines involves a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates, highlighting the advanced strategies available.[7]

-

Nitration: Direct nitration requires harsh conditions (e.g., H₂SO₄/HNO₃) due to the deactivating effect of the ring nitrogen, which protonates under strongly acidic conditions.[8][9] Milder conditions using nitric acid in trifluoroacetic anhydride can also be effective for nitrating substituted pyridines.[10]

-

Caption: Generalized workflow for Electrophilic Aromatic Substitution (EAS).

Nucleophilic Reactivity

The molecule possesses two primary nucleophilic centers: the endocyclic pyridinone nitrogen (N1) and the exocyclic amino nitrogen (C3-NH₂).

-

N-Alkylation: Alkylation can occur at either nitrogen. Selective N1-alkylation is typically achieved by first deprotonating the pyridinone with a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF, followed by the addition of an alkyl halide.[11] This SN2 reaction is favored at the more nucleophilic nitrogen anion.[11] The product is an N-alkylated pyridinone, a common scaffold in pharmaceuticals.[12]

-

Reactions at the Amino Group: The C3-amino group can undergo standard amine reactions, such as acylation with acyl chlorides or anhydrides, and reductive amination. Its nucleophilicity makes it a handle for coupling reactions to build larger, more complex structures.

Caption: Experimental workflow for selective N1-alkylation.

Cyclocondensation Reactions

The vicinal amino and carbonyl (in its lactim tautomer) functionalities are perfectly poised for cyclocondensation reactions. This is a powerful strategy for constructing fused heterocyclic systems.

-

Principle: By reacting with bifunctional reagents (e.g., α,β-unsaturated carbonyls, 1,3-dielectrophiles), the amino group acts as the initial nucleophile, followed by an intramolecular cyclization and dehydration (or other elimination) to form a new fused ring.[13][14]

-

Applications: This approach is widely used to synthesize fused systems like pyrido[2,3-d]pyrimidines, which are prevalent in medicinal chemistry.[13] The inherent reactivity of the aminopyridine scaffold allows for the efficient construction of diverse and complex heterocyclic libraries.

Applications in Drug Discovery: The Kinase Inhibitor Scaffold

The 3-aminopyridin-2-one core is a highly effective "hinge-binding" motif for ATP-competitive kinase inhibitors.[1] The amino group and the pyridinone carbonyl can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The methyl group can provide favorable van der Waals interactions, and the remainder of the scaffold allows for derivatization to achieve potency and selectivity against specific kinases like Aurora kinases and MPS1.[1][15][16]

Detailed Experimental Protocols

Protocol: Selective N1-Alkylation with Benzyl Bromide

This protocol describes a reliable method for the selective N-alkylation of the pyridinone nitrogen, a common transformation in drug development.[11]

Materials:

-

This compound (1.0 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)

-

Benzyl Bromide (1.1 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.3 M with respect to the starting material.

-

Stirring: Stir the resulting suspension vigorously at room temperature for 20 minutes to ensure a fine dispersion of the base.

-

Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension via a syringe.

-

Reaction: Heat the reaction mixture to 60 °C and maintain stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water (approximately 10 times the volume of DMF used).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to yield the pure 3-amino-1-benzyl-5-methylpyridin-2(1H)-one.

Conclusion